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Compound of Interest

Compound Name: 1,6-Dimethyluracil
CAS No.: 1627-27-6
Cat. No.: B3048257
Get Quote
. J

Executive Summary

1,6-Dimethyluracil (1,6-dimethylpyrimidine-2,4(1H,3H)-dione) represents a strategic "masked"”
scaffold in heterocyclic chemistry. Unlike its symmetric isomer 1,3-dimethyluracil, the 1,6-
Isomer possesses a unique electronic environment due to the interplay between the N1-methyl
group and the C6-methyl group. This steric and electronic proximity dictates its regioselectivity
in electrophilic substitutions and lateral metalation reactions, making it a vital precursor for 1-
substituted xanthines and pyrido[2,3-d]pyrimidines.

Physicochemical Profile

Understanding the structural dynamics of 1,6-DMU is prerequisite to controlling its reactivity.
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Property Value | Description Relevance

1,6-Dimethylpyrimidine- ) ) o
IUPAC Name ] Unambiguous identification
2,4(1H,3H)-dione

Molecular Formula CeHsN20:2 MW: 140.14 g/mol

Appearance White crystalline solid Purity indicator

High thermal stability for melt

Melting Point 220-222 °C (dec) )
reactions
B Soluble in DMSO, DMF, hot Solvent selection for
Solubility ) ) N
water; sparingly in EtOH nucleophilic attacks
Accessible for mild base
pKa (N3-H) ~9.5 )
deprotonation
Reaction monitorin
v ~265 nm (pH 7) I
(HPLC/TLC)

Structural Nuances[4][5][6]

o Tautomerism: Predominantly exists in the dilactam (diketo) form in solution.

 Steric Clash: The peri-interaction between the N1-methyl and C6-methyl groups distorts the
planarity slightly, increasing the acidity of the C6-methyl protons compared to 6-methyluracil,
facilitating lateral lithiation.

Synthetic Strategies

The synthesis of 1,6-DMU is governed by the regioselectivity of the condensation between N-
methylurea and acetoacetic acid derivatives.

Primary Route: Condensation of N-Methylurea and Ethyl
Acetoacetate

This is the most scalable industrial route. However, it suffers from regiochemical ambiguity. The
reaction can yield either 1,6-DMU or 3,6-DMU (often historically mislabeled as 1,4-DMU)
depending on the solvent and catalyst.
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e Mechanism: The nucleophilic attack of the urea nitrogens on the

-keto ester.

o Path A (Kinetic): The more nucleophilic

-methyl group attacks the ketone carbonyl.
Leads to 3,6-Dimethyluracil.

o Path B (Thermodynamic): The less hindered

group attacks the ketone carbonyl.

Leads to 1,6-Dimethyluracil.

Optimization for 1,6-Isomer: To favor the 1,6-isomer, the reaction is typically conducted in
acetic anhydride/acetic acid or using diketene under controlled conditions, often proceeding
through a 6-amino-1-methyluracil intermediate which is subsequently hydrolyzed.

Alternative Route: Selective Methylation

Methylation of 6-methyluracil using dimethyl sulfate (DMS) or methyl iodide usually results in
1,3,6-trimethyluracil. However, using hexamethyldisilazane (HMDS) to form the bis-
trimethylsilyl ether, followed by reaction with methyl iodide, can favor N1 alkylation due to the
"Hilbert-Johnson" type mechanism, though N3 is still competitive.

Diagram: Synthetic Pathways & Regioselectivity

_____________________

Path A
Precursors
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i
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Figure 1: Regiodivergent Synthesis of Dimethyluracils
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Caption: Path A favors 1,6-DMU via initial attack of the unhindered NH2 group; Path B yields
3,6-DMU via the more nucleophilic N-Me.

Experimental Protocols

Protocol A: Synthesis of 1,6-Dimethyluracil (via 6-
Amino-1-methyluracil)

This two-step method is preferred for high isomeric purity.
o Step 1: 6-Amino-1-methyluracil: Condensation of N-methylurea with cyanoacetic acid/ester.
o Step 2: Hydrolysis/Deamination.

Reagents:

N-Methylurea (0.1 mol)

Ethyl Cyanoacetate (0.1 mol)

Sodium Ethoxide (21% in EtOH)

Acetic Acid / NaNO: (for diazotization-hydrolysis)
Procedure:

o Condensation: Dissolve N-methylurea and ethyl cyanoacetate in dry ethanol containing
sodium ethoxide. Reflux for 4—6 hours. The product, 6-amino-1-methyluracil, precipitates
upon cooling. Filter and wash with cold ethanol.

o Hydrolysis: Suspend the amine in 10% H2SOa4. Cool to 0-5 °C. Add aqueous NaNO:2
dropwise. The diazonium salt forms and immediately hydrolyzes (with N2 evolution) to the
hydroxyl group (tautomerizing to the ketone).

« |solation: Heat the solution to 50 °C for 30 mins to ensure completion. Cool to 4 °C. The 1,6-
dimethyluracil crystallizes out.
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 Purification: Recrystallize from water/ethanol (9:1).
Validation:
e 1H NMR (DMSO-d6):
3.20 (s, 3H, N1-Me), 2.15 (s, 3H, C6-Me), 5.55 (s, 1H, C5-H), 11.2 (s, 1H, N3-H).
e Note: Distinct from 3,6-DMU which shows N3-Me signal typically shifted downfield.

Reactivity Profile & Applications

1,6-DMU serves as a versatile core for further functionalization.

C-5 Functionalization (Electrophilic Aromatic
Substitution)

The C-5 position is electron-rich (enamine-like character).
« Nitration: Reaction with

yields 5-nitro-1,6-dimethyluracil. Reduction of this nitro group gives the 5,6-diamino
derivative, the immediate precursor to 1-methylxanthines.

o Halogenation: Reaction with

or

yields 5-bromo/chloro derivatives, useful for cross-coupling.

C-6 Methyl Reactivity (Lateral Lithiation)
The C6-methyl group is acidic (
) and can be deprotonated using LDA at -78 °C.

e Mechanism: Formation of a dianion (N3-anion + C6-carbanion).

o Application: Reaction with aldehydes/electrophiles to extend the carbon chain, forming 6-(2-
hydroxyalkyl)uracils.
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N-3 Alkylation

The N3 proton is acidic (
).
e Protocol:

/ DMF + Alkyl Halide (

).

e Result: Formation of 1,3,6-trisubstituted uracils. This is the standard route to non-symmetric

xanthine precursors.

Diagram: Reactivity Map

1,6-Dimethyluracil

HNO3/AcOH /NBS or Br2 , -78°C

Functionalization C-6 Lateral Chemistry

C-5 Electrophilic Attack

: 5-Nitro-1,6-DMU
: (Xanthine Precursor)

Cé6-Lithiated Species
(via LDA)

5-Bromo-1,6-DMU
(Coupling Partner)

1,3,6-Trimethyluracil
(via Mel/K2CO3)

R-CHO

Y

6-Alkyluracils

Figure 2: Functionalization Landscape of 1,6-Dimethyluracil

Click to download full resolution via product page

Caption: The scaffold offers three distinct orthogonal reactivity sites: C-5 (electrophilic), N-3
(nucleophilic), and C-6-Me (lateral).
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e PubChem Compound Summary: 6-Amino-1-methyluracil (Precursor).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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